molecular formula C16H21N5O3 B7050550 1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B7050550
M. Wt: 331.37 g/mol
InChI Key: SJEYYDWYHMIQBX-UHFFFAOYSA-N
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Description

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-12(10-18-20-11)9-17-16(23)19-13-4-6-21(7-5-13)15(22)14-3-2-8-24-14/h2-3,8,10,13H,4-7,9H2,1H3,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYYDWYHMIQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)NC2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the piperidine ring is often prepared via hydrogenation of pyridine derivatives. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.

Once the individual rings are prepared, they are coupled together using various reagents and catalysts. For instance, the furan ring can be attached to the piperidine ring through a carbonylation reaction, and the pyrazole ring can be linked via a urea formation reaction using isocyanates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as palladium or platinum may be used to facilitate the coupling reactions, and purification steps like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea: can be compared with other compounds containing furan, piperidine, and pyrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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